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Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid. It delves into its molecular
structure, physicochemical characteristics, synthesis, and analytical profile. While direct
pharmacological data for this specific molecule is limited, this document explores its potential
biological significance by examining its structural relationship to nicotinic acid and its known
role as a metabolite of the herbicide diflufenican. This guide is intended to serve as a
foundational resource for researchers investigating this compound and other related
phenoxynicotinic acid derivatives.

Introduction and Molecular Identity

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is a trifluoromethyl-substituted aromatic
carboxylic acid. Its structure uniquely combines a nicotinic acid (pyridine-3-carboxylic acid) core
with a 3-(trifluoromethyl)phenol moiety through an ether linkage. This strategic combination of a
biologically active pyridine ring and a trifluoromethyl group—known to enhance metabolic
stability and receptor binding affinity—suggests a potential for interesting, yet underexplored,
pharmacological properties.
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It is crucial to distinguish this compound from the structurally related but distinct non-steroidal
anti-inflammatory drug (NSAID), Niflumic acid. The key structural difference is the ether (-O-)
bridge in 2-[3-(trifluoromethyl)phenoxy]nicotinic acid, compared to the amine (-NH-) bridge
in Niflumic acid, which leads to significant differences in their chemical properties and biological
activities.

This compound is also recognized as a transformation product of the agricultural herbicide
diflufenican, highlighting its relevance in environmental and metabolic studies[1].

Chemical Structure and Nomenclature

o IUPAC Name: 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid[1]

e Synonyms: 3-[(3-Carboxypyridin-2-yl)oxy]benzotrifluoride, Diflufenican Metabolite AE
B107137[1][2]

e CAS Number: 36701-89-0[1][2][3]
e Molecular Formula: C13HsF3NO3[2][3]

e Molecular Weight: 283.20 g/mol [2][3]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both
chemical and biological systems. The introduction of a trifluoromethyl group and a phenoxy-
ether linkage to the nicotinic acid scaffold significantly influences its lipophilicity, polarity, and
potential for intermolecular interactions.
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Property Value Source
Physical Form Solid [3]
Molecular Weight 283.20 g/mol [2][3]
Molecular Formula C13HsF3NOs3 [2][3]
XLogP3-AA 3.1 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor
7 PubChem
Count
Rotatable Bond Count 3 PubChem
OC(=0)clccenclOc2cccec(c2)
SMILES [3]
C(R(FF
OBRGOFGSXWAVNZ-
InChl Key [3]
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Synthesis and Manufacturing

The synthesis of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid can be achieved through a
copper-catalyzed nucleophilic aromatic substitution, specifically an Ullmann condensation. This
well-established reaction is suitable for the formation of diaryl ethers[4][5][6]. The logical
disconnection for a retrosynthetic analysis points to 2-chloronicotinic acid and 3-
(trifluoromethyl)phenol as readily available starting materials.

Proposed Synthetic Pathway: Ullmann Condensation

The core of this synthesis is the formation of the C-O bond between the pyridine ring and the
phenoxide.
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Caption: Proposed Ullmann condensation workflow for synthesis.

Step-by-Step Experimental Protocol
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Causality: This protocol is designed based on established principles of the Ullmann reaction for
diaryl ether synthesis[4][5]. The choice of a base is to generate the nucleophilic phenoxide. The
copper catalyst is essential for the coupling mechanism, which involves oxidative addition and
reductive elimination steps. A high-boiling aprotic polar solvent is necessary to achieve the
required reaction temperatures and to dissolve the reactants and intermediates.

e Reactant Preparation: To a dry, three-necked round-bottom flask equipped with a reflux
condenser and a magnetic stirrer, add 3-(trifluoromethyl)phenol (1.0 eq), 2-chloronicotinic
acid (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(l)
iodide (Cul, ~10 mol%).

o Solvent Addition: Add a suitable high-boiling polar solvent, such as N,N-dimethylformamide
(DMF) or N-methyl-2-pyrrolidone (NMP), to the flask.

o Reaction Execution: Heat the reaction mixture to approximately 150-180°C with vigorous
stirring. Monitor the reaction progress using an appropriate technique, such as Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction
may require several hours to reach completion.

o Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water
and filter to remove any insoluble copper salts.

 Acidification and Precipitation: Transfer the aqueous filtrate to a beaker and acidify with
concentrated hydrochloric acid (HCI) until the pH is approximately 2-3. This will protonate the
carboxylate and cause the product to precipitate out of the solution.

 Purification: Collect the solid precipitate by vacuum filtration, wash with cold water to remove
any remaining salts, and dry under vacuum. The crude product can be further purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-[3-
(trifluoromethyl)phenoxy]nicotinic acid.

Self-Validation: The purity and identity of the final product must be confirmed through analytical
techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and
mass spectrometry. The obtained data should be compared with reference values.

Analytical and Spectroscopic Characterization
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Detailed spectroscopic analysis is essential for the unambiguous identification and quality
control of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid. While a dedicated, published
spectrum for this exact compound is not readily available, its characteristic spectral features
can be reliably predicted based on its constituent functional groups and data from structurally
similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on
both the pyridine and the trifluoromethyl-substituted phenyl rings.

o Pyridine Ring Protons: Three aromatic protons will be present. The proton at position 6 of
the pyridine ring will likely be the most downfield, appearing as a doublet of doublets. The
protons at positions 4 and 5 will also appear as distinct multiplets in the aromatic region
(typically & 7.0-8.5 ppm).

o Phenyl Ring Protons: Four protons on the trifluoromethyl-substituted ring will give rise to
signals in the aromatic region. Their splitting patterns (triplets, doublets, and singlets) will
be characteristic of a 1,3-disubstituted benzene ring.

o Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic
group is expected far downfield (& > 10 ppm), which is exchangeable with D20.

e 13C NMR: The carbon NMR will show 13 distinct signals. The carbonyl carbon of the
carboxylic acid will be significantly downfield (~165-175 ppm). The carbon atom of the CFs
group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will
appear in the typical range of & 110-160 ppm.

e 19F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the
trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the
molecule.
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Wavenumber ] ) Expected .
Vibration Type Rationale
(cm™?) Appearance
O-H stretch Characteristic of H-
2500-3300 _ _ Very broad, strong o
(Carboxylic Acid) bonded acid dimers
C=0 stretch Carbonyl of the acid
~1700-1725 ) ) Strong, sharp
(Carboxylic Acid) group
) Aromatic rings
1550-1620 C=C and C=N stretch Medium to strong o
(pyridine and phenyl)
Very strong, often Characteristic of the
1100-1350 C-F stretch (CFs) ] _
multiple bands trifluoromethyl group
C-O-C stretch (Aryl _ _
1200-1280 Strong, asymmetric Ether linkage

Ether)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

» Electrospray lonization (ESI): In positive ion mode, the protonated molecule [M+H]*+ would
be expected at m/z 284.05. In negative ion mode, the deprotonated molecule [M-H]~ would
be at m/z 282.03.

o Fragmentation: High-resolution mass spectrometry data shows a prominent fragment at m/z
266.0422, corresponding to the loss of water ((M+H - H20]*), and another at m/z 238.0473,
corresponding to the loss of formic acid ([M+H - HCOOH]*)[1]. The fragmentation pattern
provides confirmatory structural evidence.

Potential Pharmacological and Biological
Significance

While specific pharmacological studies on 2-[3-(trifluoromethyl)phenoxy]nicotinic acid are
not widely published, its structural components allow for informed hypotheses regarding its
potential biological activities.
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Relationship to Nicotinic Acid (Niacin)

The nicotinic acid moiety is the core of this molecule. Nicotinic acid itself is a well-known lipid-
lowering agent that primarily acts through the G protein-coupled receptor 109A (GPR109A)[7].
This interaction leads to a decrease in lipolysis in adipose tissue and a reduction in the
synthesis of very-low-density lipoprotein (VLDL) in the liver.
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Caption: Hypothesized GPR109A signaling pathway.
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It is plausible that 2-[3-(trifluoromethyl)phenoxy]nicotinic acid could act as a modulator of
GPR109A. The large phenoxy substituent would significantly alter its binding affinity and
efficacy compared to niacin. This modification could potentially lead to derivatives with altered
potency, selectivity, or a more favorable side-effect profile (e.g., reduced flushing).

Potential as an Anti-inflammatory or Analgesic Agent

Many nicotinic acid derivatives have been explored for their anti-inflammatory and analgesic
properties. For instance, studies on other 2-substituted phenyl derivatives of nicotinic acid have
shown significant activity, sometimes superior to reference drugs like mefenamic acid[8]. The
mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or the modulation
of inflammatory cytokines. The structural similarity of the topic compound to this class of
molecules suggests that it warrants investigation for similar activities.

Known Role as a Herbicide Metabolite

It is documented that 2-[3-(trifluoromethyl)phenoxy]nicotinic acid is a soil and water
metabolite of the herbicide diflufenican[1]. This established biological role is critical for
environmental monitoring and toxicological assessments of the parent herbicide. Its formation
via metabolic pathways in soil and potentially in organisms exposed to diflufenican makes it a
relevant analyte for environmental science and regulatory affairs.

Safety and Handling

Based on available safety data, 2-[3-(trifluoromethyl)phenoxy]nicotinic acid is classified as
a hazardous substance.

e GHS Classification: GHS06 (Toxic)[3]
e Hazard Statements:
o H301: Toxic if swallowed[1][3]
o H317: May cause an allergic skin reaction[1][3]
o Precautionary Statements: P261, P264, P270, P280, P301 + P310, P302 + P352[3]

Handling Recommendations:
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e Use only in a well-ventilated area, preferably in a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.

¢ Avoid breathing dust.
e Avoid contact with skin and eyes.

 In case of accidental exposure, follow standard first-aid procedures and seek medical
attention.

o Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

2-[3-(Trifluoromethyl)phenoxy]nicotinic acid is a well-defined chemical entity with
established physicochemical properties and a known role as a herbicide metabolite. While its
synthesis can be reliably achieved through standard organic chemistry methods like the
Ulimann condensation, its pharmacological profile remains largely unexplored. The structural
motifs present in the molecule—the nicotinic acid core and the trifluoromethylphenoxy group—
provide a strong rationale for investigating its potential as a modulator of GPR109A for
metabolic disorders or as an anti-inflammatory agent. Future research should focus on
synthesizing this compound in sufficient quantities for biological screening, performing in vitro
assays to determine its receptor binding profile and enzyme inhibition capabilities, and
conducting in vivo studies to assess its efficacy and safety. Such work will clarify whether 2-[3-
(trifluoromethyl)phenoxy]nicotinic acid is merely an environmental metabolite or a valuable
lead compound for drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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